molecular formula C10H9F2NO B3361825 2-(Difluoromethyl)-5-methoxy-1H-indole CAS No. 934843-28-4

2-(Difluoromethyl)-5-methoxy-1H-indole

Cat. No.: B3361825
CAS No.: 934843-28-4
M. Wt: 197.18 g/mol
InChI Key: YQMXVTBBCHMFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-methoxy-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group and the methoxy group in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

2-(Difluoromethyl)-5-methoxy-1H-indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(Difluoromethyl)-5-methoxy-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group can also play a role in modulating the compound’s activity by affecting its binding affinity to receptors or enzymes .

Comparison with Similar Compounds

2-(Difluoromethyl)-5-methoxy-1H-indole can be compared with other similar compounds, such as:

  • **2-

Biological Activity

2-(Difluoromethyl)-5-methoxy-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This indole derivative exhibits unique structural features that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a difluoromethyl group and a methoxy substituent on the indole ring. Its molecular formula is C10H8F2N, with a molecular weight of approximately 197.17 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of organic compounds, which is often beneficial for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO), which modulates immune responses by affecting tryptophan metabolism.
  • Receptor Modulation : Indoles are known to interact with various receptors, including serotonin receptors, potentially influencing neurotransmission and mood regulation.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis induction
A549 (lung)20Cell cycle arrest
HeLa (cervical)10Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various indole derivatives, including this compound. The study found that this compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer therapeutic agent .

Study 2: Antimicrobial Properties

Another research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of indole derivatives. The study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections .

Properties

IUPAC Name

2-(difluoromethyl)-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-14-7-2-3-8-6(4-7)5-9(13-8)10(11)12/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXVTBBCHMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652024
Record name 2-(Difluoromethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934843-28-4
Record name 2-(Difluoromethyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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